Sodium 3-aminopropane-1-sulfonate

Descripción general

Descripción

Sodium 3-aminopropane-1-sulfonate, also known as Homotaurine or Tramiprosate, is a natural sulfonic acid found in seaweed . It is a sulfated glycosaminoglycan mimetic that binds soluble Aβ and inhibits the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation .

Synthesis Analysis

The surfactant ProteaseMAX™, which is a sulfonate sodium 3-((1-(furan-2-yl)undecyloxy)carbonylamino) propane-1-sulfonate, can be hydrolyzed simultaneously with enzymatic proteolysis . This suggests a potential synthesis pathway for Sodium 3-aminopropane-1-sulfonate.Molecular Structure Analysis

The molecular formula of Sodium 3-aminopropane-1-sulfonate is C3H9NO3S . Its average mass is 139.173 Da and its monoisotopic mass is 139.030319 Da .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 3-aminopropane-1-sulfonate are not detailed in the search results, it is noted that this compound can be hydrolyzed simultaneously with enzymatic proteolysis .Physical And Chemical Properties Analysis

The density of Sodium 3-aminopropane-1-sulfonate is 1.4±0.1 g/cm3 . It has a molar refractivity of 29.9±0.4 cm3 . The compound has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its polar surface area is 89 Å2 .Aplicaciones Científicas De Investigación

Environmentally Friendly Cleaning Solutions

Sulfamic acid is an industrially useful compound widely used for removing scales and metal oxide deposits from metal and ceramic surfaces. It serves as an alternative, environmentally friendly, and less toxic electrolyte for cleaning metallic surfaces compared to more volatile and irritating hydrochloric and sulfuric acid-based electrolytes. Organic compounds based corrosion inhibitors, both of natural and synthetic origin, are employed alongside sulfamic acid to prevent metallic surface damage in these applications. These inhibitors are effective through adsorption on the metallic surface, following the Langmuir adsorption isotherm model, and behave as mixed- and interface-type corrosion inhibitors in sulfamic acid-based electrolytes (C. Verma & M. Quraishi, 2022).

Energy Storage

Sodium-sulfur batteries, especially those operating at room temperature, have been recognized as a promising low-cost option for grid-scale energy storage. Research and development in this area have focused on enhancing the electrochemical performance of these batteries by tailoring electrode materials and electrolytes. Challenges such as improving safety and energy density are highlighted, with various solutions suggested to overcome these hurdles (Deepak Kumar, Suman B. Kuhar, & D. Kanchan, 2018).

Pharmacological Activity and Kinetics

Sodium tanshinone IIA sulfonate (STS), a water-soluble derivative of tanshinone IIA, exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, and anti-apoptotic effects. It is approved for treating cardiovascular diseases in China. The review summarizes the pharmacological activities and pharmacokinetics of STS, supporting its further application and development in treating various diseases such as heart, brain, pulmonary diseases, cancers, and sepsis. The mechanisms primarily involve anti-oxidative and anti-inflammatory effects through regulating various transcription factors and ion channels (Zhong-Yan Zhou et al., 2019).

Advanced Materials for Sodium Metal Anodes

In the context of sodium-metal batteries (SMBs), sodium metal anodes are crucial for emerging energy storage systems such as sodium sulfur and sodium selenium batteries. The review focuses on the challenges and recent progress in developing sodium-metal anodes, including the unstable solid electrolyte interphase, dendrite growth, and gas evolution. Solutions are proposed in the form of improved electrolytes, interfacial engineering, electrode architectures, and alloy design to overcome these challenges and enhance the performance of SMBs (Byeongyong Lee et al., 2019).

Mecanismo De Acción

Sodium 3-aminopropane-1-sulfonate is reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation . This suggests that it may have potential applications in the treatment of conditions involving protein misfolding, such as Alzheimer’s disease.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;3-aminopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGJRCNLDZGSFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163385 | |

| Record name | Sodium 3-aminopropanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-aminopropane-1-sulfonate | |

CAS RN |

14650-46-5, 81028-90-2 | |

| Record name | Tramiprosate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014650465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-aminopropanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-aminopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-1-propanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMIPROSATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MH9189W53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

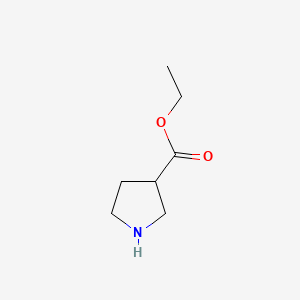

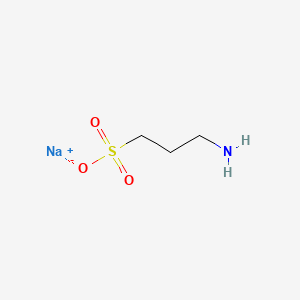

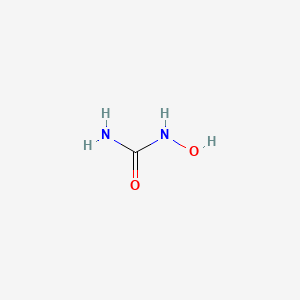

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

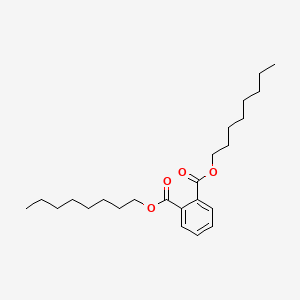

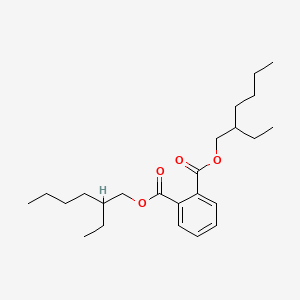

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)